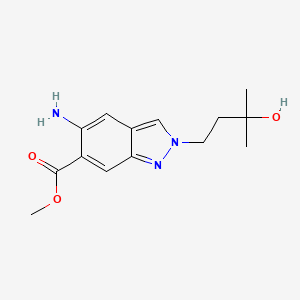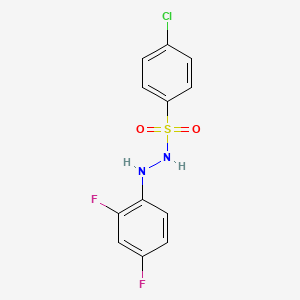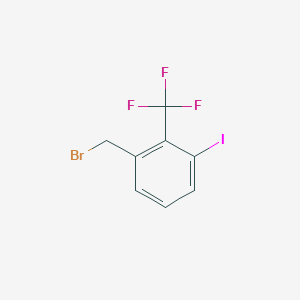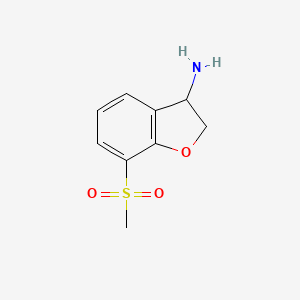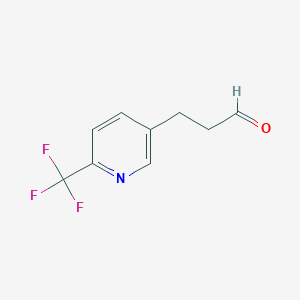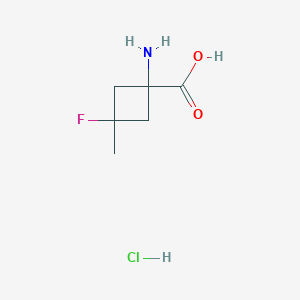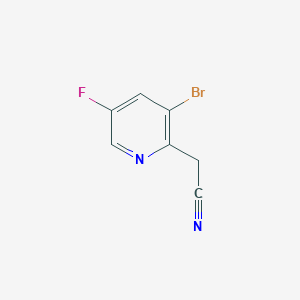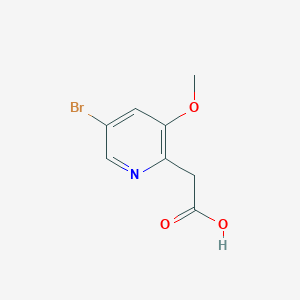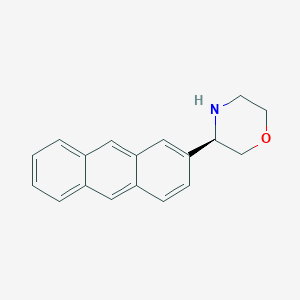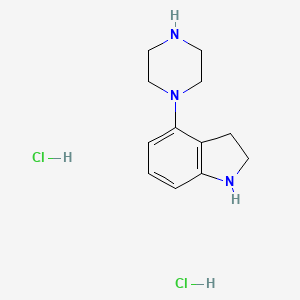
4-(Piperazin-1-yl)indoline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperazin-1-yl)indolinedihydrochloride is a chemical compound that features a piperazine ring attached to an indoline structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both piperazine and indoline moieties in its structure contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)indolinedihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)indolinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted indoline compounds .
Scientific Research Applications
4-(Piperazin-1-yl)indolinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)indolinedihydrochloride involves its interaction with various molecular targets. The compound binds to specific receptors and enzymes, modulating their activity. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects. Additionally, it can interact with cellular pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methoxyphenyl)piperazin-1-yl derivatives: Known for their antiviral and anti-HIV activities.
3-(4-Substituted-piperazin-1-yl)cinnolines: Exhibits antifungal and antitumor properties
Uniqueness
4-(Piperazin-1-yl)indolinedihydrochloride stands out due to its unique combination of piperazine and indoline moieties, which contribute to its diverse biological activities.
Properties
Molecular Formula |
C12H19Cl2N3 |
|---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
4-piperazin-1-yl-2,3-dihydro-1H-indole;dihydrochloride |
InChI |
InChI=1S/C12H17N3.2ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;;/h1-3,13-14H,4-9H2;2*1H |
InChI Key |
XACSKVJRESADAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)N3CCNCC3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)

